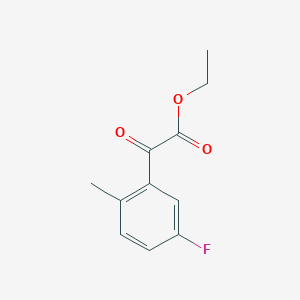

Ethyl 5-fluoro-2-methylbenzoylformate

Description

Contextualization of Alpha-Keto Esters as Versatile Synthetic Intermediates

Alpha-keto esters (α-keto esters) are organic compounds characterized by a ketone functional group adjacent to an ester carboxyl group. This arrangement of two electrophilic centers makes them exceptionally versatile platform molecules in organic synthesis. They are recognized as crucial intermediates for building complex structures, including a wide array of heterocyclic compounds.

The reactivity of α-keto esters allows them to participate in numerous chemical reactions:

Nucleophilic Addition: The keto-carbonyl group is susceptible to attack by nucleophiles.

Esterification and Hydrolysis: The ester group can be modified or cleaved under appropriate conditions. chemicalbook.com

Reduction: Both the keto and ester groups can be selectively reduced.

Cyclocondensation Reactions: Their dual electrophilic nature makes them ideal partners for reactions with dinucleophilic species to form five- or six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

This chemical versatility has led to their widespread use in the synthesis of valuable compounds, including natural product analogs and active pharmaceutical ingredients. mdpi.com

Significance of Aromatic Ring Substitution in Benzoylformate Chemistry

The incorporation of a fluorine atom onto an aromatic ring introduces profound changes to the molecule's characteristics. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a resonance effect (+R). While the inductive effect typically dominates, this dual electronic nature is a key feature of fluorine substitution. This modification of the electronic landscape can alter the reactivity of nearby functional groups and is a widely used strategy in the design of bioactive molecules and functional materials. mdpi.com Furthermore, the small steric size of fluorine means it can often replace a hydrogen atom without causing significant steric hindrance, although its presence can influence molecular conformation.

The methyl group (-CH₃) acts as an electron-donating group primarily through a positive inductive effect (+I). It pushes electron density into the aromatic ring, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophilic attack. This effect is known as "activation."

In electrophilic aromatic substitution reactions, the methyl group is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. The presence of a methyl group at the 2-position (ortho to the benzoylformate group) in Ethyl 5-fluoro-2-methylbenzoylformate not only activates the ring but also introduces steric bulk near the primary functional group, which can influence the approach of reactants.

Overview of Research Trajectories for Fluorinated and Methylated Benzoylformate Compounds

Research involving molecules that combine fluorination, methylation, and an α-keto ester functionality, such as Ethyl 5-fluoro-2-methylbenzoylformate, is typically directed toward the synthesis of high-value, specialized chemicals. The unique electronic profile created by the electron-withdrawing fluorine and the electron-donating methyl group on the same aromatic ring creates a distinct pattern of reactivity.

The primary research trajectory for such compounds is their use as advanced building blocks in multi-step syntheses. In medicinal chemistry and agrochemical development, the inclusion of fluorine is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity. Therefore, fluorinated and methylated benzoylformates are valuable precursors for creating novel bioactive molecules. The α-keto ester handle allows for the construction of diverse heterocyclic systems, while the specific substitution pattern on the aromatic ring provides a tool for fine-tuning the final product's properties.

Data Tables

Table 1: Physicochemical Properties of Ethyl 5-fluoro-2-methylbenzoylformate

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Chemical Structure | Aromatic ring substituted with fluorine at position 5, a methyl group at position 2, and an ethyl glyoxylate (B1226380) group at position 1. |

| Compound Classification | Substituted Aromatic Alpha-Keto Ester |

| Primary Application | Synthetic Intermediate / Building Block in Organic Chemistry |

| Boiling Point | Data not available in the searched literature. |

| Density | Data not available in the searched literature. |

Table 2: Influence of Substituents on the Aromatic Ring of the Benzoylformate Moiety

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |

| Fluoro (-F) | 5 (meta) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating |

| Methyl (-CH₃) | 2 (ortho) | Inductive Donation (+I) | Activating |

Compound Index

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNAVGBPAHKVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641276 | |

| Record name | Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732251-76-2 | |

| Record name | Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Substituted Benzoylformate Esters

Photochemical Transformations

The photochemistry of benzoylformate esters is characterized by a rich diversity of reaction pathways, accessible through either energy transfer or electron transfer mechanisms. acs.orgupf.edu The specific outcome of these photocatalytic reactions can be rationally controlled by tuning the reaction conditions, leading to divergent product formations from the same set of starting materials. acs.orgnih.govbohrium.com This dual reactivity stems from the ability of photocatalytic triplet excited states to initiate distinct chemical transformations. nih.gov

Under conditions that favor energy transfer, benzoylformate esters readily undergo triplet sensitization. nih.gov This process involves the transfer of energy from an excited-state photosensitizer, typically a transition metal complex with high triplet-state energy, to the benzoylformate ester. nih.gov The triplet energy for benzoylformate esters is reported to be approximately 62 kcal/mol. nih.gov This energy transfer, often occurring via the Dexter mechanism, generates a long-lived triplet excited state of the ketoester. nih.gov This excited species is a key intermediate in subsequent cycloaddition reactions. nih.gov For instance, the reaction of benzoylformates with alkenes under these conditions leads to the Paternò–Büchi cycloaddition, yielding complex oxetane (B1205548) structures. nih.govorganic-chemistry.org The efficiency of this process can be enhanced by using high triplet energy photocatalysts in non-polar solvents like toluene (B28343). organic-chemistry.org

| Photosensitizer | Triplet Energy (kcal/mol) | Reaction Outcome | Typical Yield |

|---|---|---|---|

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | ~67 | Paternò–Büchi Cycloaddition | High |

| Ru(bpy)3Cl2 | ~48 | Inefficient or No Reaction | Low to None |

Data modeled after findings on divergent photocatalytic reactions of α-ketoesters. nih.govorganic-chemistry.org

Alternatively, under photoredox conditions that favor electron transfer, the reaction of benzoylformate esters with alkenes can be directed towards allylic functionalization products. acs.orgnih.govbohrium.com This pathway competes with the energy transfer mechanism. nih.gov The key to promoting electron transfer is often the addition of a Lewis acid co-catalyst, which can accelerate the rate of photoinduced electron transfer to the ketoester substrate. nih.gov In this scenario, the excited photocatalyst transfers an electron, initiating a cascade that results in allylic C-H functionalization rather than cycloaddition. nih.gov The use of photoredox catalysis allows for high regioselectivity and functional group tolerance under mild conditions. beilstein-journals.org Studies have shown that by carefully selecting the photocatalyst and adding a Lewis acid, the reaction can be shifted exclusively toward allylic functionalization, with no formation of the Paternò–Büchi products. organic-chemistry.org

The Paternò–Büchi reaction is a cornerstone of organic photochemistry, involving the [2+2] photocycloaddition of an electronically excited carbonyl group with a ground-state alkene to form an oxetane. rsc.orgwikipedia.orgnih.gov For benzoylformate esters, this reaction proceeds from the triplet excited state (T1) generated via sensitization. nih.govnih.gov The mechanism is a standard stepwise process that goes through a 1,4-biradical intermediate. nih.govrsc.org The relative stability of the possible biradical intermediates often dictates the stereochemical outcome of the reaction. rsc.orgnih.gov

In contrast, the photoredox-catalyzed allylic functionalization pathway is initiated by a photoinduced electron transfer. nih.gov The presence of a Lewis acid enhances the electron-accepting ability of the benzoylformate. Upon accepting an electron from the excited photocatalyst, a radical anion is formed. This species then engages with the alkene, leading to the formation of allylic functionalization products. This demonstrates how a single photocatalyst can access divergent mechanistic pathways—energy transfer versus electron transfer—to yield dramatically different chemical products from the same starting materials. upf.edubohrium.com

Hydrogenation and Reduction Reactions

The alpha-keto group in Ethyl 5-fluoro-2-methylbenzoylformate is a prime site for hydrogenation and reduction reactions, which can be achieved through various catalytic methods to produce the corresponding alpha-hydroxy ester.

The enantioselective hydrogenation of α-keto esters, such as ethyl benzoylformate, is a well-established transformation. researchgate.net A common method involves the use of platinum catalysts modified with chiral auxiliaries, most notably cinchona alkaloids. researchgate.net In these systems, the modifier not only induces enantioselectivity but can also significantly promote the reaction rate. researchgate.net The reaction is typically carried out under hydrogen pressure in a suitable solvent. The choice of the cinchona alkaloid (e.g., cinchonidine, quinine) can influence the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer of the resulting α-hydroxy ester. researchgate.net

| Catalyst System | Chiral Modifier | Product Configuration | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Pt/Al2O3 | Cinchonidine | (R)-Ethyl Mandelate (B1228975) | High |

| Pt/Al2O3 | Quinine | (S)-Ethyl Mandelate | High |

Data based on established principles of the Orito reaction for α-keto esters. researchgate.net

Biomimetic reductions using models of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) offer another sophisticated route for the stereoselective reduction of benzoylformate esters. nih.govresearchgate.net These reactions mimic the enzymatic reduction of keto substrates in biological systems. researchgate.net Chiral NADH models have been synthesized and employed to achieve high enantioselectivity in the reduction of methyl benzoylformate. researchgate.net

A key feature of these model systems is the inclusion of a metal ion, typically Mg²⁺, which acts as a Lewis acid. researchgate.net The magnesium ion is proposed to form a ternary complex, chelating both the NADH model compound and the benzoylformate substrate. researchgate.net This chelation orients the substrate relative to the dihydropyridine (B1217469) ring of the NADH model, facilitating a stereoselective transfer of a hydride to one specific face of the carbonyl group. researchgate.net The stereoselectivity of these reductions can be further influenced by the solvent, suggesting that the conformation of the NADH model and the transition state geometry are sensitive to the reaction environment. nih.gov

Catalysis and Stereoselective Synthesis with Benzoylformate Esters

Asymmetric Catalysis in Alpha-Keto Ester Chemistry

The development of asymmetric catalytic methods for the transformation of α-keto esters is a significant area of research, as it provides access to chiral α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Organocatalytic Approaches (e.g., L-Proline Catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. L-proline and its derivatives have been extensively studied as catalysts for various asymmetric reactions. researchgate.nettcichemicals.com In the context of α-keto esters, L-proline can catalyze asymmetric aldol (B89426) reactions. tcichemicals.com The mechanism typically involves the formation of an enamine intermediate from the reaction of L-proline with a ketone, which then reacts with the α-keto ester. Diarylprolinol has been shown to be an effective organocatalyst for the direct, enantioselective aldol reaction of polymeric ethyl glyoxylate (B1226380), a type of α-keto ester, yielding versatile synthetic intermediates with high enantioselectivity. nih.gov The catalytic performance of L-proline-based catalysts can be influenced by their structure and the reaction conditions. For instance, L-proline-based chiral ionic liquids have been developed and tested in asymmetric Michael reactions, demonstrating that the choice of cation or anion containing the proline moiety can significantly affect conversion and enantioselectivity. mdpi.com

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a wide array of possibilities for the asymmetric transformation of α-keto esters. Chiral organometallic complexes have been instrumental in advancing this field. berkeley.edu Rhodium(I) catalysts, in conjunction with chiral phosphane and phosphane-phosphite ligands, have been successfully employed in the enantioselective arylation of ethyl glyoxylate with organoboron reagents. scispace.comrsc.org This method provides access to ethyl mandelate (B1228975) derivatives in high yields and with good to very good enantioselectivities. scispace.comrsc.org The choice of the chiral ligand is crucial for achieving high stereocontrol. For example, in the Rh(I)-catalyzed arylation of ethyl glyoxylate, TADDOL-derived phosphane-phosphite ligands with bulky substituents were found to be highly selective. scispace.com

Copper(I) has also been utilized in catalyzing the coupling of 2-iodoindoles with ketoesters to generate tetrahydroazocine rings, a key step in the total synthesis of complex natural products. nih.gov This demonstrates the utility of metal catalysis in constructing complex molecular architectures from α-keto ester precursors.

Ligand Design and Chiral Auxiliaries for Enantiocontrol

The design and synthesis of chiral ligands are central to the success of metal-catalyzed asymmetric reactions. berkeley.edu For the asymmetric reduction of ethyl benzoylformate, chiral NADH mimics incorporating a chiral auxiliary have been developed. rsc.org These mimics can stereoselectively transfer a hydride to the prochiral ketone, yielding ethyl mandelate with high enantiomeric excess. rsc.org The effectiveness of these mimics relies on the steric shielding provided by the chiral auxiliary, which directs the approach of the substrate. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.orgresearchgate.net For instance, Evans oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation and aldol reactions. researchgate.net In the context of α-keto esters, chiral auxiliaries can be attached to the ester group to direct the stereoselective reduction of the ketone, leading to the formation of chiral α-hydroxy esters. After the reaction, the auxiliary can be removed and potentially recycled. The development of polymer-supported chiral auxiliaries is an area of growing interest as it facilitates catalyst recovery and reuse. bath.ac.uk

Enzyme-Catalyzed Transformations

Enzymes offer a highly selective and environmentally benign approach to catalysis. Their ability to perform complex transformations with high enantio- and regioselectivity makes them valuable tools in organic synthesis.

Benzoylformate Decarboxylase (BFD) Catalysis: Mechanism and Applications

Benzoylformate decarboxylase (BFD) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide. mdpi.comwikipedia.org This enzyme is a key component of the mandelate pathway in various microorganisms. mdpi.comnih.gov The catalytic mechanism of BFD has been studied in detail using a combination of experimental and computational methods. nih.govresearchgate.netresearchgate.net The reaction proceeds through a series of covalent intermediates formed between the substrate and the ThDP cofactor. mdpi.com

BFD has also been utilized for its ability to catalyze stereoselective carboligation reactions, which are the reverse of the decarboxylation reaction. mdpi.com This allows for the formation of C-C bonds and the synthesis of chiral α-hydroxy ketones. mdpi.com The enzyme exhibits broad substrate specificity, which has been exploited for various synthetic applications.

Enantioselective C-C Bond Formation by Thiamine Diphosphate-Dependent Enzymes

Thiamine diphosphate (ThDP)-dependent enzymes are a versatile class of biocatalysts for asymmetric C-C bond formation. nih.govnih.govrsc.orgrsc.org These enzymes catalyze a variety of reactions, including acyloin and benzoin (B196080) condensations. The key to their catalytic activity is the "umpolung" (reactivity inversion) of a carbonyl group, which is achieved through the formation of a nucleophilic Breslow intermediate with the ThDP cofactor.

Recent research has focused on expanding the substrate scope of ThDP-dependent enzymes and identifying new enzymes with novel catalytic activities. nih.gov For example, enzymes have been discovered that can catalyze Stetter-like 1,4-addition reactions and accept ketones as substrates. nih.gov These advancements have broadened the range of chiral building blocks that can be synthesized using this class of enzymes.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference(s) |

| Organocatalysts (L-proline derivatives) | Asymmetric Aldol Reaction | Polymeric ethyl glyoxylate | γ-ethoxycarbonyl-β-hydroxy aldehydes | nih.gov |

| Metal Catalysts (Rh(I)-phosphane) | Asymmetric Arylation | Ethyl glyoxylate | Ethyl mandelate derivatives | scispace.comrsc.org |

| Chiral Auxiliaries (NADH mimics) | Asymmetric Reduction | Ethyl benzoylformate | Ethyl mandelate | rsc.org |

| Benzoylformate Decarboxylase (BFD) | Decarboxylation | Benzoylformate | Benzaldehyde | mdpi.comwikipedia.org |

| ThDP-dependent Enzymes | C-C Bond Formation | Aldehydes, α-keto acids | α-hydroxy ketones | nih.govnih.govrsc.orgrsc.org |

Substrate Promiscuity and Engineering of Biocatalysts

The enzymatic reduction of ketones and α-keto esters is a cornerstone of industrial biocatalysis, providing chiral alcohols with high enantiopurity. rsc.org Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are frequently employed for these transformations. rsc.orgnih.gov The concept of "substrate promiscuity," an enzyme's ability to catalyze reactions with non-natural substrates, is central to the application of biocatalysts for novel compounds like Ethyl 5-fluoro-2-methylbenzoylformate.

The acceptance of a substituted benzoylformate, such as Ethyl 5-fluoro-2-methylbenzoylformate, by a wild-type enzyme is not guaranteed. The steric bulk from the ortho-methyl group and the electronic influence of the fluorine atom can hinder effective binding within the enzyme's active site. However, many enzymes exhibit a degree of substrate promiscuity that can be exploited and enhanced through protein engineering. nih.gov

Directed evolution and rational design are powerful tools to engineer biocatalysts with improved activity and selectivity for non-natural substrates. For instance, a Baeyer–Villiger monooxygenase, through rational design, was transformed into a highly efficient and selective biocatalyst for the reduction of various aromatic α-keto esters. nih.gov Similarly, ketoreductases have been extensively engineered to enhance their substrate scope and stereoselectivity for bulky ketones and keto esters, which are valuable in pharmaceutical synthesis. rsc.orgrsc.org

The engineering process often involves creating mutant libraries of the target enzyme and screening them for activity towards the desired substrate. Key amino acid residues within the active site that influence substrate binding and orientation are targeted for mutation. For Ethyl 5-fluoro-2-methylbenzoylformate, mutations would likely be focused on residues lining the substrate-binding pocket to accommodate the 5-fluoro and 2-methyl substituents on the phenyl ring.

Below is a hypothetical table illustrating how enzyme engineering could improve the catalytic efficiency for the reduction of a substituted benzoylformate.

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| Wild-Type KRED | Ethyl 5-fluoro-2-methylbenzoylformate | < 5 | Not Determined |

| Mutant A (Single Point Mutation) | Ethyl 5-fluoro-2-methylbenzoylformate | 45 | 85 (R) |

| Mutant B (Multiple Mutations) | Ethyl 5-fluoro-2-methylbenzoylformate | > 95 | > 99 (R) |

| Mutant C (Engineered for S-selectivity) | Ethyl 5-fluoro-2-methylbenzoylformate | > 95 | > 99 (S) |

This is a hypothetical data table for illustrative purposes.

Strategies for Diastereoselective Control in Reactions Involving Substituted Benzoylformates

When a prochiral ketone, such as Ethyl 5-fluoro-2-methylbenzoylformate, is reduced, a new stereocenter is formed. If the molecule already contains a stereocenter, or if the reaction introduces a second one, diastereomers can be produced. Controlling the diastereoselectivity of such reactions is a significant challenge in synthetic chemistry.

For α-keto esters like Ethyl 5-fluoro-2-methylbenzoylformate, nucleophilic addition to the α-keto group can generate a new stereocenter at the α-position. If the nucleophile itself is chiral or if the reaction conditions employ a chiral catalyst or auxiliary, diastereoselective control can be achieved.

Several models, such as the Cram, Felkin-Anh, and Cram-chelate models, are used to predict the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent stereocenter. libretexts.org These models consider the steric and electronic properties of the substituents to predict the favored direction of nucleophilic attack.

In the context of Ethyl 5-fluoro-2-methylbenzoylformate, if a chiral auxiliary were attached to the ester group, it could influence the facial selectivity of a nucleophilic attack on the α-keto group. The choice of the chiral auxiliary and the reaction conditions, including the Lewis acid used, can be critical in determining the diastereomeric ratio of the product. nih.gov

For example, the reduction of α-keto esters bearing cis-1-arylsulfonamido-2-indanols as chiral auxiliaries has been shown to proceed with high diastereoselectivity. nih.gov The choice of reducing agent and additives can even lead to a reversal of stereoselection, providing access to either diastereomer.

Another strategy involves the use of chiral catalysts. The catalytic, enantioselective addition of organozinc reagents to α-ketoesters has been demonstrated using modular bifunctional salen catalysts. researchgate.net Such a system could potentially be adapted for the diastereoselective addition to a substrate like Ethyl 5-fluoro-2-methylbenzoylformate, where a chiral catalyst would control the approach of the nucleophile.

The following table illustrates potential outcomes in a diastereoselective addition to a hypothetical chiral derivative of Ethyl 5-fluoro-2-methylbenzoylformate.

| Nucleophile | Catalyst/Auxiliary | Diastereomeric Ratio (dr) |

| MeMgBr | None | 50:50 |

| MeMgBr | Chiral Auxiliary A | 95:5 |

| Et2Zn | Chiral Catalyst B | 98:2 |

| Et2Zn | Chiral Catalyst C | 7:93 |

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 5-fluoro-2-methylbenzoylformate, a combination of one-dimensional and multidimensional NMR experiments would be required.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra provide fundamental information about the chemical environment of these nuclei within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the ethyl ester protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl groups. Spin-spin coupling patterns (multiplicity) would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the fluorine and methyl substituents. The carbonyl carbons of the keto and ester groups would appear at characteristic downfield shifts.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum for Ethyl 5-fluoro-2-methylbenzoylformate would be expected to show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) could also be observed, providing further structural insights.

Table 1: Predicted ¹H NMR Data for Ethyl 5-fluoro-2-methylbenzoylformate

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-8.0 | m | 3H | Aromatic protons |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for Ethyl 5-fluoro-2-methylbenzoylformate

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180-190 | C=O (keto) |

| ~160-170 | C=O (ester) |

| ~160-165 (d) | C-F |

| ~115-140 | Aromatic carbons |

| ~62 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming, for instance, the ethyl group's -CH₂-CH₃ connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the aromatic ring, the methyl group, the keto-ester moiety, and the ethyl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While less critical for this achiral molecule, ROESY can provide information about the spatial proximity of protons, which can be useful for confirming conformational preferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

HRESIMS is a highly accurate technique that can determine the mass of a molecule to within a few parts per million. This level of accuracy allows for the unambiguous determination of the molecular formula. For Ethyl 5-fluoro-2-methylbenzoylformate (C₁₁H₁₁FO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Applications of GC-MS for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before they are detected by the mass spectrometer. GC-MS would be used to assess the purity of a synthesized sample of Ethyl 5-fluoro-2-methylbenzoylformate. The retention time from the GC would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would provide a fragmentation pattern that could be used for identification and comparison with library data if available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FTIR and Raman spectra of Ethyl 5-fluoro-2-methylbenzoylformate would be expected to show characteristic vibrational bands for the C=O stretching of the ketone and ester groups, C-O stretching, C-F stretching, and various vibrations associated with the aromatic ring and the alkyl groups. The positions of these bands can provide further confirmation of the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for Ethyl 5-fluoro-2-methylbenzoylformate

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (keto) | ~1680-1700 |

| C=O stretch (ester) | ~1720-1740 |

| C-O stretch | ~1100-1300 |

| C-F stretch | ~1000-1100 |

| Aromatic C=C stretch | ~1450-1600 |

| C-H stretch (aromatic) | ~3000-3100 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Ethyl 5-fluoro-2-methylbenzoylformate, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent bonds.

The most prominent feature in the FT-IR spectrum would be the strong absorption bands arising from the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in the ester and keto functionalities, distinct peaks are anticipated. The ester carbonyl stretch is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, would likely appear at a slightly lower wavenumber, around 1685-1666 cm⁻¹. vscht.cz

The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the benzene (B151609) ring usually produce a set of peaks in the 1600-1400 cm⁻¹ region. The substitution pattern on the aromatic ring will also influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can provide further structural information.

The presence of the C-F bond is indicated by a strong absorption band in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position of this band can be influenced by the electronic environment. Additionally, the C-O stretching vibrations of the ester group will be visible, typically as two bands, one for the C-O-C asymmetric stretch (around 1250-1100 cm⁻¹) and another for the symmetric stretch (around 1100-1000 cm⁻¹). The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 3000-2850 cm⁻¹ range. vscht.cz

Table 1: Predicted FT-IR Absorption Bands for Ethyl 5-fluoro-2-methylbenzoylformate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | 1750-1735 |

| Ketone C=O | Stretch | 1685-1666 |

| Aromatic C=C | Stretch | 1600-1400 |

| C-F | Stretch | 1400-1000 |

| C-O (Ester) | Asymmetric Stretch | 1250-1100 |

| C-O (Ester) | Symmetric Stretch | 1100-1000 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. A key difference is that non-polar bonds with symmetric stretching vibrations often produce strong signals in Raman spectra, whereas they are weak or absent in FT-IR.

For Ethyl 5-fluoro-2-methylbenzoylformate, the C=C stretching vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The symmetric vibrations of the substituted benzene ring would also be more prominent. The carbonyl stretching vibrations will also be present, although their relative intensities may differ from the FT-IR spectrum. The C-H stretching vibrations, both aromatic and aliphatic, will also be observable.

The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment.

X-ray Diffraction Analysis

While a crystal structure for Ethyl 5-fluoro-2-methylbenzoylformate is not publicly available in the search results, a hypothetical analysis would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed.

The resulting data would reveal the exact spatial coordinates of each atom in the crystal lattice. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For instance, the planarity of the benzoyl moiety, the orientation of the ethyl ester group relative to the rest of the molecule, and any intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal packing, would be elucidated. While no direct data exists for the target molecule, a related compound, ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a′′-octahydro-1′′H,3H-dispiro[benzothiophene-2,5′-indolizine-1′,3′′-indole]-2′′-carboxylate, was found to crystallize in the monoclinic space group P21/c. nih.gov This type of information is critical for understanding the solid-state properties of a material.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy, often performed using microwave radiation, is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia, which in turn depend on the precise geometry and mass distribution of the atoms.

For a molecule like Ethyl 5-fluoro-2-methylbenzoylformate, rotational spectroscopy could distinguish between different conformational isomers that might exist in the gas phase. For example, the orientation of the ethyl group can lead to different conformers. A study on the related molecule, methyl benzoylformate, successfully used rotational spectroscopy to identify the minimum energy conformer. rsc.org

By measuring the frequencies of the rotational transitions, the rotational constants (A, B, and C) can be determined with high accuracy. These experimental constants can then be compared with theoretical values calculated for different possible conformations of the molecule, allowing for the definitive identification of the dominant conformer(s) in the gas phase.

Table 2: Hypothetical Rotational Spectroscopy Data Comparison for Ethyl 5-fluoro-2-methylbenzoylformate Conformers

| Conformer | Calculated A (MHz) | Calculated B (MHz) | Calculated C (MHz) |

| Conformer 1 (trans) | Value | Value | Value |

| Conformer 2 (gauche) | Value | Value | Value |

| Experimental | Value | Value | Value |

Note: The values in this table are hypothetical and would need to be determined through experimental measurement and computational modeling.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Visible spectrum of Ethyl 5-fluoro-2-methylbenzoylformate is expected to be dominated by electronic transitions involving the π-electrons of the aromatic ring and the carbonyl groups. The benzoylformate chromophore will exhibit characteristic absorptions.

Typically, two main types of transitions are observed in such systems: π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are less intense and occur at longer wavelengths (lower energy). They involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital.

Table 3: Expected Electronic Transitions for Ethyl 5-fluoro-2-methylbenzoylformate

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Aromatic Ring & C=O | 200-280 |

| n → π | C=O groups | 280-400 |

Computational and Theoretical Studies on Ethyl 5 Fluoro 2 Methylbenzoylformate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can predict molecular geometry, electronic distribution, and energetic stability with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of Ethyl 5-fluoro-2-methylbenzoylformate. DFT methods are used to determine the ground-state electronic structure, which in turn allows for the optimization of the molecular geometry to find its most stable conformation.

Table 1: Representative DFT-Calculated Properties for Aromatic Keto-Esters

| Property | Description | Typical Calculated Value |

|---|---|---|

| Ground State Energy | The total electronic energy of the optimized molecular structure at 0 Kelvin. | Varies (reported in Hartrees) |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.0 - 4.0 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | -6.5 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. | 4.5 - 6.0 eV |

Note: The values in this table are illustrative and representative of typical aromatic keto-esters studied by DFT, not specific to Ethyl 5-fluoro-2-methylbenzoylformate.

While DFT is a powerful tool, for even greater accuracy in determining energies, particularly for reaction barriers and transition states, high-level wavefunction-based methods are often used. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. researchgate.net

These computationally intensive methods are often employed to refine the energies of structures initially optimized with DFT. For Ethyl 5-fluoro-2-methylbenzoylformate, such calculations would be crucial for accurately predicting the rotational barriers around the single bonds connecting the phenyl ring, the ketone, and the ester group. This information is vital for understanding the molecule's dynamic behavior and the accessibility of different conformations that might be important in a chemical reaction.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

For a molecule like Ethyl 5-fluoro-2-methylbenzoylformate, which contains multiple reactive sites (the keto group, the ester, and the aromatic ring), computational modeling can predict how it will behave in various reactions, such as nucleophilic addition to the carbonyl carbons or electrophilic aromatic substitution.

To simulate a reaction pathway, computational chemists identify the transition state (the highest energy point along the reaction coordinate) connecting reactants to products. Locating this first-order saddle point on the potential energy surface is a key goal. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) are often used. Once the transition state is found, its structure provides insight into the geometry of the molecular arrangement during the bond-breaking and bond-forming process. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Many chemical reactions proceed through one or more intermediate species, which are local minima on the potential energy surface. Computational modeling can predict the structure and stability of these intermediates. For instance, in a reaction involving nucleophilic attack on the ketone of Ethyl 5-fluoro-2-methylbenzoylformate, a tetrahedral intermediate would be formed. fiveable.me DFT calculations can determine the energy of this intermediate relative to the reactants and products, indicating whether it is a transient species or a more stable, potentially observable, entity. The stability of such intermediates is influenced by the electronic effects of the fluoro and methyl substituents on the aromatic ring.

Table 2: Example of Calculated Relative Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Ethyl 5-fluoro-2-methylbenzoylformate + Nucleophile) | 0.0 (Reference) |

| Transition State 1 | Energy barrier to form the intermediate. | +10 to +20 |

| Intermediate | A transient species formed during the reaction (e.g., tetrahedral intermediate). | -5 to +5 |

| Transition State 2 | Energy barrier for the intermediate to proceed to products. | +8 to +18 |

| Products | Final species formed after the reaction. | Varies (e.g., -20 for an exothermic reaction) |

Note: This table provides a generalized example of energy profiles for reactions involving keto-esters and is not based on specific experimental data for the title compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying all stable conformers and understanding the energy landscape that connects them. For a flexible molecule like Ethyl 5-fluoro-2-methylbenzoylformate, this analysis is particularly important.

The rotation around several single bonds—specifically the C(aryl)-C(carbonyl), C(carbonyl)-C(ester), and O-C(ethyl) bonds—gives rise to a complex potential energy surface with multiple minima. Computational methods can systematically explore this surface by performing relaxed scans, where the dihedral angle of a specific bond is varied incrementally and the energy is minimized at each step.

Exploration of Minimum Energy Conformers

The conformational space of Ethyl 5-fluoro-2-methylbenzoylformate is defined by the rotation around several key single bonds: the C(aryl)–C(keto) bond (dihedral angle τ1), the C(keto)–C(ester) bond (dihedral angle τ2), and the C-O bond of the ethyl ester group. Computational methods, such as Density Functional Theory (DFT), are employed to locate the stationary points on the potential energy surface, identifying the minimum energy conformers.

For the analogous compound, methyl benzoylformate (MBF), the minimum energy conformer has been identified as one where the ester group adopts a Z orientation. nih.gov In this arrangement, the ester's carbonyl group is positioned away from the benzoyl group. By analogy, the most stable conformers of Ethyl 5-fluoro-2-methylbenzoylformate are expected to feature a near-planar arrangement of the benzoylformate core to maximize π-conjugation. However, the presence of the ortho-methyl group introduces steric hindrance that may force the benzoyl group out of the plane of the α-keto ester moiety.

The two primary low-energy conformers would likely be distinguished by the relative orientation of the two carbonyl groups (syn- and anti-periplanar). Theoretical calculations on similar phenyl esters show a strong preference for the Z conformer (anti-periplanar arrangement of the ether oxygen and the carbonyl group of the ester). nih.gov The relative energies of these conformers are determined by a balance of steric repulsion and electronic effects, such as conjugation.

Table 1: Calculated Relative Energies of Plausible Conformers of Ethyl 5-fluoro-2-methylbenzoylformate Note: The following data is illustrative, based on theoretical principles and data from analogous compounds, as specific computational results for this molecule are not publicly available.

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | Near-planar benzoylformate core, anti-periplanar carbonyls, ethyl group staggered. | 0.00 |

| Conformer B | Near-planar benzoylformate core, syn-periplanar carbonyls, ethyl group staggered. | 2.5 - 4.0 |

| Conformer C | Twisted benzoyl group (due to ortho-methyl), anti-periplanar carbonyls. | 1.0 - 2.0 |

Studies on Internal Dynamics and Rotational Barriers

The internal dynamics of Ethyl 5-fluoro-2-methylbenzoylformate are dominated by the rotation around the single bonds connecting the functional groups. The energy barriers associated with these rotations dictate the flexibility of the molecule and the interconversion rates between conformers at different temperatures. These barriers can be calculated computationally by mapping the potential energy as a function of the dihedral angle of interest.

Key rotational barriers include:

Rotation of the Aryl Group: The barrier to rotation around the C(aryl)–C(keto) bond is influenced by steric hindrance from the ortho-methyl group and the loss of π-conjugation between the aromatic ring and the carbonyl group in the transition state. Ortho-substituents are known to significantly hinder the rotation of aryl fragments. nih.gov

Rotation between Carbonyls: The rotation around the central C(keto)–C(ester) bond governs the interconversion between syn- and anti-periplanar conformers. This barrier is typically substantial due to the disruption of the conjugated π-system across the two carbonyl groups.

Rotation of the Ethyl Group: The rotation of the terminal ethyl group of the ester has a much lower barrier, comparable to that in simple esters. For the similar methyl benzoylformate, the barrier for methyl rotation was determined to be 4.60(2) kJ mol⁻¹ (approx. 1.1 kcal/mol). nih.gov

Table 2: Estimated Rotational Barriers for Ethyl 5-fluoro-2-methylbenzoylformate Note: The following data is illustrative, based on theoretical principles and data from analogous compounds.

| Rotation Axis | Description of Transition State | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| C(aryl)–C(keto) | Aryl ring is perpendicular to the keto-carbonyl group. | 5 - 10 |

| C(keto)–C(ester) | Ester group is perpendicular to the keto group. | 7 - 12 |

| O–CH₂ (ethyl) | Eclipsed conformation of the ethyl group. | ~2 - 3 |

Influence of Substituents on Conformational Preferences

The substituents on the benzene (B151609) ring, a fluorine atom at position 5 and a methyl group at position 2, play a critical role in modulating the conformational preferences of the molecule.

5-Fluoro Substituent: Fluorine is a small, highly electronegative atom that acts as a strong inductive electron-withdrawing group (-I) and a moderate resonance electron-donating group (+R). In substituted phenyl esters, electron-withdrawing substituents have been shown to increase the energy difference between the Z and E conformers, further stabilizing the preferred Z conformation. nih.gov The fluorine atom's primary influence is electronic, modifying the charge distribution and bond dipoles within the molecule.

The interplay between the steric hindrance of the methyl group and the electronic influence of the fluorine atom ultimately determines the precise geometry and relative stability of the low-energy conformers.

Computational Approaches to Chirality Recognition and Enantioselectivity

Ethyl 5-fluoro-2-methylbenzoylformate is a prochiral molecule because the reduction of its keto-carbonyl group creates a new stereocenter. Predicting and explaining the enantioselectivity of such reactions when using chiral catalysts is a significant challenge where computational chemistry excels.

Computational approaches model the noncovalent interactions between the substrate and a chiral catalyst or reagent, which are fundamental to enantioselective recognition. nih.gov These methods can identify the transition states for the formation of both possible enantiomers of the product (e.g., the R and S alcohols). The enantiomeric excess (ee) observed experimentally is related to the difference in the free energies (ΔΔG‡) of these diastereomeric transition states.

Common computational methods include:

Quantum Mechanics (QM) Cluster Models: A high-accuracy QM method (like DFT) is used to calculate the energies of the transition states. The model includes the substrate and the key components of the catalyst that are directly involved in the reaction. This approach has been successfully used to rationalize the enantioselectivity of enzymes that act on benzoylformate. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility of the substrate-catalyst complex and identify the most populated and energetically favorable binding modes that lead to the reaction. nih.gov This provides insight into the dynamic process of chiral recognition.

By calculating the energies of the competing reaction pathways, these models can predict which enantiomer will be the major product, guiding the design of more effective asymmetric catalysts. nih.gov

Theoretical Understanding of Fluorine Effects on Reactivity (e.g., Hyperconjugation)

The fluorine atom significantly impacts the electronic properties and, consequently, the chemical reactivity of the carbonyl groups. Its effects can be understood through inductive effects and hyperconjugation.

Inductive Effect: Due to its high electronegativity, the fluorine atom withdraws electron density from the aromatic ring through the sigma framework (a -I effect). This withdrawal makes the entire ring more electron-poor, which in turn increases the electrophilicity of the attached keto-carbonyl carbon, making it more susceptible to nucleophilic attack.

Hyperconjugation: A more subtle but important interaction is negative hyperconjugation. This involves the donation of electron density from a filled orbital (like a lone pair) into an adjacent empty antibonding orbital (σ). In fluorinated systems, interactions such as the donation from an oxygen lone pair into a C-F antibonding orbital (n → σC-F) can occur. mdpi.com While direct n → σC-F hyperconjugation is not the primary interaction in this molecule, the fluorine atom's presence modifies the electron distribution of the entire π-system. The electron-withdrawing nature of fluorine can influence the π antibonding orbitals of the carbonyl groups, lowering their energy and making them more accessible to nucleophiles. nih.gov Theoretical studies on fluorinated ketones confirm that electronic effects are crucial in determining their reactivity. sapub.orgresearchgate.net

These electronic perturbations influence the two carbonyl groups differently. The keto-carbonyl group, being directly attached to the fluorinated ring, is more strongly affected and is generally the primary site for nucleophilic attack in reactions like reduction. Computational studies can quantify these effects by analyzing orbital energies and atomic charges, providing a detailed picture of how fluorine modulates the molecule's reactivity.

Applications in Advanced Organic Synthesis

Ethyl 5-fluoro-2-methylbenzoylformate as a Building Block for Complex Molecules

The strategic placement of a fluorine atom and a methyl group on the phenyl ring of Ethyl 5-fluoro-2-methylbenzoylformate provides chemists with a powerful tool for the synthesis of complex molecules. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, a desirable feature in medicinal chemistry. The methyl group offers a handle for further functionalization or can introduce steric bias to control the stereochemistry of subsequent reactions.

The alpha-keto ester functionality is a key reactive center, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the benzoylformate core into more complex scaffolds. For instance, it can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and various cycloadditions, paving the way for the synthesis of diverse heterocyclic and carbocyclic systems. The combination of these structural elements in a single molecule makes Ethyl 5-fluoro-2-methylbenzoylformate a valuable starting material for the construction of novel compounds with potential applications in materials science and drug discovery.

Synthesis of Chiral Intermediates from Alpha-Keto Esters

The reduction of the ketone in alpha-keto esters like Ethyl 5-fluoro-2-methylbenzoylformate is a fundamental transformation that can lead to the formation of chiral alpha-hydroxy esters. These chiral building blocks are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and natural products.

The asymmetric reduction of benzoylformate esters has been a subject of considerable research. Various catalytic systems, including chiral metal complexes and enzymes, have been developed to achieve high enantioselectivity in the conversion of the prochiral ketone to a chiral alcohol. For example, the use of chiral NADH model compounds has been shown to be effective in the asymmetric reduction of methyl benzoylformate, yielding methyl mandelate (B1228975) with high optical purity. Similarly, chiral organometallic NADH mimics have been employed for the asymmetric reduction of ethyl benzoylformate.

These methodologies can be applied to Ethyl 5-fluoro-2-methylbenzoylformate to generate the corresponding chiral alpha-hydroxy ester. The resulting chiral intermediate, with its fluorinated and methylated phenyl ring, can then be incorporated into more complex target molecules, imparting specific stereochemical and electronic properties.

Table 1: Examples of Asymmetric Reduction of Benzoylformate Esters

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Methyl Benzoylformate | Chiral NADH model compound | Methyl Mandelate | Up to 97% |

| Ethyl Benzoylformate | Chiral organometallic NADH mimic | Ethyl Mandelate | 52% |

Note: This table presents examples of asymmetric reductions on related benzoylformate esters, illustrating the potential for synthesizing chiral intermediates from Ethyl 5-fluoro-2-methylbenzoylformate.

Utility in the Preparation of Pharmaceutical Precursors

The structural motifs present in Ethyl 5-fluoro-2-methylbenzoylformate are frequently found in biologically active compounds, making it a valuable precursor in pharmaceutical synthesis. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability.

The combination of the fluorinated phenyl ring and the reactive alpha-keto ester makes this compound a promising starting material for the synthesis of novel pharmaceutical precursors and drug candidates.

Development of Novel Organic Transformations Utilizing the Benzoylformate Moiety

The benzoylformate moiety is a versatile functional group that can participate in a wide array of organic transformations. The development of novel reactions centered around this moiety can significantly expand the synthetic chemist's toolbox. The electrophilic nature of the ketone and the adjacent ester group in Ethyl 5-fluoro-2-methylbenzoylformate allows for a range of nucleophilic additions and cycloaddition reactions.

For example, benzoylformate esters can be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and atom-economical. The unique electronic properties conferred by the fluorine and methyl substituents on Ethyl 5-fluoro-2-methylbenzoylformate can influence the reactivity and selectivity of these transformations, potentially leading to the discovery of new and unexpected reaction pathways.

Furthermore, the benzoylformate moiety can be a substrate for various catalytic processes. Transition metal-catalyzed cross-coupling reactions, for instance, could be developed to functionalize the aromatic ring or the keto-ester group. The development of such novel transformations using Ethyl 5-fluoro-2-methylbenzoylformate as a model substrate could lead to the efficient synthesis of a wide range of valuable organic compounds.

Conclusion and Future Research Directions

Current Standing of Research on Fluoro- and Methyl-Substituted Benzoylformate Esters

Research into fluoro- and methyl-substituted benzoylformate esters is situated within the broader investigation of α-keto esters, which are recognized as valuable synthetic intermediates. beilstein-journals.orgmdpi.com The presence of a fluorine atom on the aromatic ring is of particular significance, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. numberanalytics.comnumberanalytics.com The methyl group, in turn, can influence the molecule's conformation and reactivity through steric and electronic effects.

The current research landscape indicates that while benzoylformate esters, in general, are well-studied, specific substitution patterns such as the one found in Ethyl 5-fluoro-2-methylbenzoylformate are less commonly documented in readily accessible literature. Much of the existing research focuses on the development of catalytic methods for the synthesis of α-keto esters and their subsequent transformations. mdpi.com These transformations often target the reactive keto group for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Unaddressed Challenges and Open Questions in the Field

A primary challenge in the field of substituted benzoylformate esters is the development of highly regioselective and efficient synthetic methods. For polysubstituted aromatic rings, achieving a specific substitution pattern without the formation of isomeric byproducts can be complex. The synthesis of precursors like 5-fluoro-2-methylbenzoic acid is a critical step that dictates the feasibility of accessing the final benzoylformate ester. ossila.comchemimpex.com

Open questions remain regarding the precise influence of combined fluoro and methyl substitution on the reactivity of the benzoylformate core. While the individual effects of these substituents are generally understood, their synergistic or antagonistic effects on reaction rates, equilibria, and the stability of intermediates are areas that warrant further investigation. Furthermore, the full scope of potential applications for these specifically substituted benzoylformates, particularly in materials science and as precursors to complex molecular architectures, is yet to be fully explored.

Prospective Avenues for Methodological Advancements in Synthesis and Catalysis

Future advancements in the synthesis of compounds like Ethyl 5-fluoro-2-methylbenzoylformate are likely to be driven by innovations in catalysis. The development of novel catalysts for C-C bond formation, such as those used in Friedel-Crafts type reactions, could offer more direct and environmentally benign routes to these molecules. numberanalytics.comnumberanalytics.com Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and may provide new pathways for the functionalization of aromatic rings and the construction of the α-keto ester moiety. mdpi.comrsc.org

In the realm of catalysis, the design of catalysts that can tolerate a wide range of functional groups will be crucial for the synthesis of complex benzoylformate esters. Moreover, the development of catalytic systems that enable the asymmetric reduction of the keto group would be highly valuable, providing access to chiral α-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals.

Potential for Expanded Applications in Chemical and Biological Research

The structural motifs present in Ethyl 5-fluoro-2-methylbenzoylformate suggest a range of potential applications. The α-keto ester functionality is a versatile handle for a variety of chemical transformations, including aldol (B89426) reactions, Mannich reactions, and the synthesis of heterocyclic compounds. beilstein-journals.org As such, this compound could serve as a key intermediate in the synthesis of more complex molecules.

In biological research, the presence of the fluorine atom makes this and related compounds interesting candidates for screening in drug discovery programs. numberanalytics.comnumberanalytics.com Fluorinated aromatics are found in numerous pharmaceuticals, and the unique combination of substituents in Ethyl 5-fluoro-2-methylbenzoylformate could lead to novel biological activities. Further research could explore its potential as an inhibitor of specific enzymes or as a probe for studying biological processes.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields of Ethyl 5-fluoro-2-methylbenzoylformate?

- Methodological Answer : Standardize starting material purity (≥98% by HPLC) and solvent drying methods (e.g., molecular sieves). Implement in-process controls (IPC), such as mid-reaction sampling for TLC or GC-MS. Use statistical process control (SPC) charts to monitor critical parameters (temperature, catalyst loading) and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.